2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid is a compound that combines a fluoropyridine moiety with an azetidine ring The trifluoroacetic acid component is often used as a counterion to stabilize the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target azetidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The azetidine ring can participate in [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Cycloaddition: Photochemical conditions with UV light are used for the aza Paternò–Büchi reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyridines, while oxidation and reduction can modify the azetidine ring to form different functionalized derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-6-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can improve the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)pyridine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoropyridine: Does not contain the azetidine ring, limiting its applications in certain synthetic routes.
2-(Azetidin-3-yl)-6-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.
Uniqueness
2-(Azetidin-3-yl)-6-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2C2HF3O2/c9-8-3-1-2-7(11-8)6-4-10-5-6;2*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRJATZDRMFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F7N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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